3-Acetoxy-2'-methylbenzophenone

Description

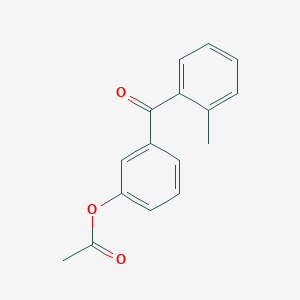

3-Acetoxy-2'-methylbenzophenone is a benzophenone derivative characterized by an acetoxy group (-OAc) at the 3-position and a methyl group (-CH₃) at the 2'-position of the aromatic rings. This compound is primarily used in research and industrial applications, such as organic synthesis intermediates or bioactive molecule precursors.

Properties

IUPAC Name |

[3-(2-methylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-6-3-4-9-15(11)16(18)13-7-5-8-14(10-13)19-12(2)17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEFYDRUTNPRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641620 | |

| Record name | 3-(2-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-30-6 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Acetoxy-2'-methylbenzophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound belongs to the class of benzophenones, characterized by two aromatic rings connected by a carbonyl group. Its molecular formula is with a molecular weight of approximately 272.29 g/mol. The compound features an acetoxy group at the 3-position and a methyl group at the 2'-position of one of the phenyl rings, influencing its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress-related damage in biological systems. Its antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage.

- Antibacterial Effects : Studies have demonstrated that derivatives of this compound possess antibacterial properties against various pathogens. This activity is particularly relevant in the development of new antimicrobial agents .

- Pharmacological Potential : The compound is being investigated for its role as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, potentially leading to therapeutic applications in treating infections and oxidative stress-related diseases .

The mechanism of action of this compound involves multiple pathways:

- Oxidative Stress Modulation : The compound's ability to scavenge reactive oxygen species (ROS) plays a crucial role in its antioxidant effects. This interaction helps maintain cellular redox balance and protects against oxidative damage.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in bacterial metabolism, contributing to its antibacterial properties .

Data Table: Biological Activity Summary

Case Studies

-

Antioxidant Activity Study :

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity (IC50 value was determined to be lower than standard antioxidants) . -

Antibacterial Efficacy :

In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to traditional antibiotics, indicating its potential as an alternative antibacterial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

3-Acetoxy-2'-bromobenzophenone (CAS: 890099-57-7)

- Structure : Bromine replaces the methyl group at the 2'-position.

- Molecular Formula : C₁₅H₁₁BrO₃; Molecular Weight : 319.15 g/mol.

- Properties : Increased molecular weight and polarity due to bromine. Likely higher lipophilicity (logP) compared to the methyl analog, impacting membrane permeability in biological systems.

- Applications : Used as a synthetic intermediate in cross-coupling reactions .

3-Acetoxy-3'-cyanobenzophenone (CAS: 890099-69-1)

- Structure: A cyano (-CN) group at the 3'-position.

- Reactivity: The electron-withdrawing cyano group enhances electrophilic aromatic substitution reactivity.

- Potential Use: May serve as a precursor for pharmaceuticals or agrochemicals .

Table 1: Halogenated and Cyano Analogs

| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 3-Acetoxy-2'-methyl | -CH₃ | 254.28 | Moderate lipophilicity |

| 3-Acetoxy-2'-bromo | -Br | 319.15 | High polarity, heavy atom |

| 3-Acetoxy-3'-cyano | -CN | 265.26 | Enhanced reactivity |

Methoxy-Substituted Analogs

3-Acetoxy-2',6'-dimethoxybenzophenone (CAS: 890100-40-0)

- Structure : Methoxy (-OMe) groups at 2' and 6'-positions.

- Electronic Effects : Methoxy groups donate electron density via resonance, altering reaction kinetics in nucleophilic substitutions.

- Safety : Classified under GHS guidelines; requires precautions for inhalation and skin contact .

3-Acetoxy-2',4'-dimethoxybenzophenone (CAS: 109251-36-7)

- Purity : Available at 90% purity for research use.

- Applications: Potential utility in photodynamic therapy or polymer chemistry due to extended conjugation .

Table 2: Methoxy Derivatives

| Compound | Substituents | Key Applications |

|---|---|---|

| 3-Acetoxy-2'-methyl | 2'-CH₃ | Synthetic intermediate |

| 3-Acetoxy-2',6'-dimethoxy | 2',6'-OMe | Material science |

| 3-Acetoxy-2',4'-dimethoxy | 2',4'-OMe | Photochemical studies |

Hydroxy and Nitro Derivatives

2-Bromo-2'-hydroxy-5'-methylbenzophenone

- Structure : Hydroxy (-OH) and bromo (-Br) substituents.

- Properties : Forms xanthone derivatives under alkaline conditions (melting point: 144–145°C). Demonstrates configurational stability in oxime formation .

2,2',3,5'-Tetrahydroxy-3'-methylbenzophenone (Compound 227)

- Source : Isolated from Talaromyces islandicus EN-501.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.